molecular formula C18H26ClN3O B089500 Hydroxychloroquine CAS No. 118-42-3

Hydroxychloroquine

カタログ番号 B089500
CAS番号: 118-42-3
分子量: 335.9 g/mol
InChIキー: XXSMGPRMXLTPCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydroxychloroquine belongs to a group of medicines known as antimalarials. It works by preventing or treating malaria, a red blood cell infection transmitted by the bite of a mosquito .


Synthesis Analysis

Hydroxychloroquine (HCQ) and its Synthetic Precursors have been reviewed for industrial and academic synthesis. Key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) are involved .


Molecular Structure Analysis

Hydroxychloroquine has a molecular formula of C18H26ClN3O. Its structure includes a 4-aminoquinoline nucleus .


Chemical Reactions Analysis

The decomposition of Hydroxychloroquine in aqueous solution by gamma irradiation has been studied. Radiolytic degradation leads to free radical’s formation, which facilitates molecular lesion and breaks the chemical bonds .


Physical And Chemical Properties Analysis

Hydroxychloroquine is a weak base that interacts with phagocytic functions by raising the intracellular pH, leading to an alteration in the selective autoantigens presentation .

科学的研究の応用

1. Treatment of Covid-19

Scientific Field:

Virology and Infectious Diseases

Summary:

Hydroxychloroquine (HCQ) and its analog, chloroquine, were initially proposed as potential treatments for coronavirus disease 2019 (Covid-19) based on in vitro activity and data from uncontrolled studies and small randomized trials . However, subsequent large-scale clinical trials have yielded conflicting results.

Methods of Application:

Results:

  • Patients in the hydroxychloroquine group were less likely to be discharged alive within 28 days compared to the usual-care group (59.6% vs. 62.9%; rate ratio, 0.90; 95% CI, 0.83 to 0.99) .

2. Immunomodulation in Viral Infections

Scientific Field:

Immunology

Summary:

HCQ and chloroquine have been successfully used in treating autoimmune diseases. Evidence suggests that at high concentrations, these drugs can impact viral infection and replication by increasing endosomal and lysosomal pH .

Methods of Application:

Results:

3. Anti-Inflammatory Effects

Scientific Field:

Pharmacology and Immunology

Summary:

HCQ and chloroquine possess anti-inflammatory properties, which have been utilized in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Methods of Application:

Results:

4. Autophagy Inhibition in Cancer Treatment

Scientific Field:

Oncology

Summary:

HCQ plays a dichotomous role by inhibiting autophagy induced by the tumor microenvironment (TME) .

Methods of Application:

Results:

Safety And Hazards

Hydroxychloroquine is generally well-tolerated, but clinicians should be aware of the risk of irreversible and progressive retinal toxicity and rarely, cardiomyopathy .

将来の方向性

Research is underway to investigate the efficacy of Hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

特性

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

747-36-4 (sulfate (1:1) salt)
Record name Hydroxychloroquine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023135
Record name Hydroxychloroquine
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Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
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Solubility

2.61e-02 g/L
Record name Hydroxychloroquine
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Mechanism of Action

The exact mechanisms of hydroxychloroquine are unknown. It has been shown that hydroxychloroquine accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole. This activity interferes with the parasite's ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite. Hydroxychloroquine can also interfere with the action of parasitic heme polymerase, allowing for the accumulation of the toxic product beta-hematin. Hydroxychloroquine accumulation in human organelles also raise their pH, which inhibits antigen processing, prevents the alpha and beta chains of the major histocompatibility complex (MHC) class II from dimerizing, inhibits antigen presentation of the cell, and reduces the inflammatory response. Elevated pH in the vesicles may alter the recycling of MHC complexes so that only the high affinity complexes are presented on the cell surface. Self peptides bind to MHC complexes with low affinity and so they will be less likely to be presented to autoimmune T cells. Hydroxychloroquine also reduces the release of cytokines like interleukin-1 and tumor necrosis factor, possibly through inhibition of Toll-like receptors. The raised pH in endosomes, prevent virus particles (such as SARS-CoV and SARS-CoV-2) from utilizing their activity for fusion and entry into the cell. Hydroxychloroquine inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry.
Record name Hydroxychloroquine
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Product Name

Hydroxychloroquine

CAS RN

118-42-3
Record name Hydroxychloroquine
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Record name Hydroxychloroquine [INN:BAN]
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Record name Hydroxychloroquine
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Record name HYDROXYCHLOROQUINE
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Record name Hydroxychloroquine
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Melting Point

89-91, 90 °C
Record name Hydroxychloroquine
Source DrugBank
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Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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